N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core linked to a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a quinoxaline derivative.
Final Coupling: The final product is obtained by coupling the intermediate with an ethylamine derivative under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds like 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine share a similar core structure but lack the quinoxaline moiety.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxamide are structurally related but do not contain the thienopyrimidine ring.
Uniqueness
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is unique due to the combination of the thienopyrimidine and quinoxaline structures. This dual functionality provides a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16(14-9-19-11-3-1-2-4-12(11)21-14)18-6-7-22-10-20-13-5-8-25-15(13)17(22)24/h1-5,8-10H,6-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVOEQQFUHPCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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